Cas no 70987-78-9 ((2S)-(+)-Glycidyl tosylate)

(2S)-(+)-Glycidyl tosylate is a chiral epoxide derivative widely used as a versatile intermediate in organic synthesis. Its high enantiomeric purity makes it particularly valuable for asymmetric synthesis, enabling the stereoselective formation of complex molecules. The tosylate group enhances reactivity, facilitating nucleophilic ring-opening reactions with amines, alcohols, and other nucleophiles. This compound is commonly employed in pharmaceutical and fine chemical applications, where precise control of stereochemistry is critical. Its stability under controlled conditions ensures reliable handling and storage. Researchers favor (2S)-(+)-glycidyl tosylate for its consistent performance in constructing chiral building blocks, making it a preferred choice for synthetic methodologies requiring high selectivity.
(2S)-(+)-Glycidyl tosylate structure
(2S)-(+)-Glycidyl tosylate structure
商品名:(2S)-(+)-Glycidyl tosylate
CAS番号:70987-78-9
MF:C10H12O4S
メガワット:228.2649
MDL:MFCD00064489
CID:59165
PubChem ID:24878443

(2S)-(+)-Glycidyl tosylate 化学的及び物理的性質

名前と識別子

    • (s)-(+)-oxirane-2-methanol p-toluenesulfonate
    • (2s)-(+)-glycidyl tosylate
    • s-glycidyl tosylate
    • (2S)-(+)-Glycidyl p-toluenesulfonate
    • (S)-2,3-EPOXY-1-PROPYL P-TOLUENESULFONATE
    • (S)-Glycidyl toluene-4-sulphonate
    • (S)-glycidyl tosylate
    • (2S)-Oxiran-2-ylmethyl 4-methylbenzenesulphonate
    • [(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
    • p-Toluenesulfonic Acid (2S)-(+)-Glycidyl Ester
    • (S)-(+)-glycidyl tosylate
    • (+)-Glycidyl tosylate
    • (S)-Glycidyltosylate
    • (2S)-Glycidyl tosylate
    • (S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate
    • (2S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate
    • NOQXXYIGRPAZJC-VIFPVBQESA-N
    • Oxiranemethanol, 4-methylbenzenesulfonate, (S)-
    • (S)-(+)-Oxirane-2-methanolp-toluenesulfonate
    • (S)-glycidyl-p-toluene sulfonate
    • (S)-(+)-glycidyl 4-methylbenzenesulfonate
    • GLYCIDYL TOSYLATE, (+)-
    • BRN 3592143
    • UNII-5R5A4KBQ99
    • oxiranemethanol, 4-methylbenzene-sulfonate, (S)-
    • NCI60_012248
    • [(2S)-oxiran-2-yl]methyl 4-methylbenzene-1-sulfonate
    • AC-1867
    • (2S)-OXIRANEMETHANOL 4-METHYLBENZENESULFONATE
    • (S)-(oxiranylmethyl) 4-methylbenzenesulfonate
    • 70987-78-9
    • (2s)-oxiran-2-ylmethyl 4-methyl-1-benzenesulfonate
    • EC 417-210-7
    • 2-Oxiranylmethyl 4-methylbenzenesulfonate #
    • AM81469
    • (2S)-oxiran-2-ylmethyl 4-methyl-1-benzene sulfonate
    • CHEMBL1986003
    • (S)-glycidyl p-toluenesulfonate
    • DTXSID601029330
    • J-502271
    • T1612
    • 5-17-03-00047 (Beilstein Handbook Reference)
    • 2-Oxiranemethanol, 2-(4-methylbenzenesulfonate), (2S)-
    • NSC-636971
    • MFCD00064489
    • (2S)-(+)-Glycidyltosylate
    • 5R5A4KBQ99
    • AKOS015889808
    • NSC636971
    • (S)-Oxirane-2-Methanol P-Toluenesulfonate
    • (S)-Glycidyl toluene-4-sulfonate
    • CS-W014197
    • toluene-4-sulfonic acid (S)-1-oxiranylmethyl ester
    • (S)-(+)-Glycidyl p-toluenesulfonate
    • SCHEMBL450879
    • (2S)-(+)-1-tosyloxy-2,3-epoxypropane
    • S)-Glycidyl tosylate
    • Glycidyl tosylate, (S)-
    • CCRIS 6400
    • (S)-oxiran-2-ylmethyl 4-
    • (2S)-(+)-Glycidyl tosylate, 98%
    • STR04551
    • (S)-(2,3-EPOXYPROPAN-1-YL) 4-METHYLBENZENESULFONATE
    • DB-005566
    • (2S)-(+)-Glycidyl tosylate
    • MDL: MFCD00064489
    • インチ: 1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1
    • InChIKey: NOQXXYIGRPAZJC-VIFPVBQESA-N
    • ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])[C@]1([H])C([H])([H])O1
    • BRN: 3592143

計算された属性

  • せいみつぶんしりょう: 228.04600
  • どういたいしつりょう: 228.04563
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 色と性状:
  • 密度みつど: 1.3749 (rough estimate)
  • ゆうかいてん: 47.0 to 50.0 deg-C
  • ふってん: 340.07°C (rough estimate)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: 1.5400 (estimate)
  • すいようせい: ぶんかい
  • PSA: 64.28000
  • LogP: 2.17990
  • ひせんこうど: 17 º (c=2.5, CHCl3)
  • ようかいせい:

(2S)-(+)-Glycidyl tosylate セキュリティ情報

  • 記号: GHS05 GHS07 GHS08 GHS09
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H317,H318,H341,H350,H411
  • 警告文: P201,P273,P280,P305+P351+P338,P308+P313
  • 危険物輸送番号:UN 3077
  • WGKドイツ:3
  • 危険カテゴリコード: 45-41-43-51/53-68
  • セキュリティの説明: S45-S53-S61
  • 福カードFコード:3-10-21
  • RTECS番号:RR0510050
  • 危険物標識: T N
  • リスク用語:R41; R43; R45; R51/53
  • 包装グループ:III
  • セキュリティ用語:S45;S53;S61
  • 危険レベル:9
  • ちょぞうじょうけん:2-8°C

(2S)-(+)-Glycidyl tosylate 税関データ

  • 税関コード:29109000
  • 税関データ:

    中国税関コード:

    2910900090

    概要:

    ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

(2S)-(+)-Glycidyl tosylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1040542-100g
(2S)-(+)-GlycidylTosylate
70987-78-9 98%
100g
¥687.00 2024-05-02
abcr
AB142619-1 g
p-Toluenesulfonic acid (2S)-(+)-glycidyl ester, 98%; .
70987-78-9 98%
1 g
€65.10 2023-07-20
abcr
AB142619-100 g
p-Toluenesulfonic acid (2S)-(+)-glycidyl ester, 98%; .
70987-78-9 98%
100 g
€419.80 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H56000-25g
(2S)-(+)-Glycidyl p-toluenesulfonate, 99%
70987-78-9 99%
25g
¥6807.00 2023-02-25
eNovation Chemicals LLC
Y1044281-100g
(2S)-(+)-Glycidyl tosylate
70987-78-9 98%
100g
$255 2023-05-17
Apollo Scientific
OR0739-25g
(2S)-Oxiran-2-ylmethyl 4-methylbenzenesulphonate
70987-78-9 98+%
25g
£42.00 2025-02-19
Ambeed
A226221-1g
(s)-(+)-oxirane-2-methanol p-toluenesulfonate
70987-78-9 98%
1g
$9.0 2025-02-21
TRC
G616001-50g
(2S)-(+)-Glycidyl Tosylate
70987-78-9
50g
$649.00 2023-05-18
Apollo Scientific
OR0739-5g
(2S)-Oxiran-2-ylmethyl 4-methylbenzenesulphonate
70987-78-9 98%
5g
£80.00 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1612-25G
(2S)-(+)-Glycidyl p-Toluenesulfonate
70987-78-9 >98.0%(GC)
25g
¥530.00 2024-04-16

(2S)-(+)-Glycidyl tosylate 合成方法

(2S)-(+)-Glycidyl tosylateに関する追加情報

Recent Advances in the Application of (2S)-(+)-Glycidyl Tosylate (CAS: 70987-78-9) in Chemical Biology and Pharmaceutical Research

The compound (2S)-(+)-Glycidyl tosylate (CAS: 70987-78-9) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral epoxide derivative is widely utilized as a key intermediate in the synthesis of biologically active molecules, particularly in the development of enantiomerically pure compounds. Recent studies have highlighted its role in the construction of complex molecular architectures, including glycopeptides, nucleoside analogs, and other pharmacologically relevant scaffolds. The compound's ability to undergo regioselective ring-opening reactions makes it a valuable tool for medicinal chemists aiming to design targeted therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (2S)-(+)-Glycidyl tosylate in the synthesis of novel β-lactam antibiotics. Researchers employed this compound as a chiral building block to introduce stereochemical diversity into the antibiotic scaffold, resulting in derivatives with improved activity against multidrug-resistant bacterial strains. The study reported a 40% increase in antibacterial potency compared to traditional synthetic routes, underscoring the compound's potential in addressing the global antibiotic resistance crisis. Furthermore, the synthetic protocol developed in this work was noted for its scalability, with yields exceeding 85% in kilogram-scale production.

In the field of targeted cancer therapy, (2S)-(+)-Glycidyl tosylate has shown promise as a linker molecule for antibody-drug conjugates (ADCs). A recent Nature Biotechnology publication (2024) detailed its use in creating stable, tumor-specific drug delivery systems. The researchers exploited the compound's epoxide functionality to achieve site-specific conjugation to monoclonal antibodies, while maintaining the structural integrity of both the antibody and cytotoxic payload. This approach resulted in ADCs with superior pharmacokinetic profiles and reduced off-target effects compared to conventional conjugation methods. The study reported a 60% improvement in therapeutic index in xenograft models of breast cancer.

Emerging applications in neurodegenerative disease research have also been reported. A 2024 study in ACS Chemical Neuroscience utilized (2S)-(+)-Glycidyl tosylate to develop novel modulators of tau protein aggregation. The compound served as a key intermediate in the synthesis of small molecules capable of disrupting pathological protein-protein interactions characteristic of Alzheimer's disease. The most promising candidate from this series demonstrated 80% inhibition of tau aggregation in vitro and significantly improved cognitive function in transgenic mouse models. These findings suggest potential therapeutic avenues for tauopathies that warrant further clinical investigation.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production and handling of (2S)-(+)-Glycidyl tosylate. A 2023 Organic Process Research & Development article described an improved manufacturing process that reduces byproduct formation while maintaining excellent enantiomeric excess (>99%). The new protocol employs continuous flow chemistry, which enhances safety by minimizing exposure to the potentially hazardous epoxide intermediate. These process improvements have made the compound more accessible for large-scale pharmaceutical applications, with several companies now offering GMP-grade material for clinical development programs.

Looking forward, the unique properties of (2S)-(+)-Glycidyl tosylate position it as a critical tool in the development of next-generation therapeutics. Its applications span from antibiotic development to targeted cancer therapies and neurodegenerative disease interventions. As synthetic methodologies continue to evolve and our understanding of its reactivity expands, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine. Future research directions may include exploration of its use in mRNA vaccine technology and CRISPR-based therapies, where precise chemical modifications are paramount for therapeutic efficacy.

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